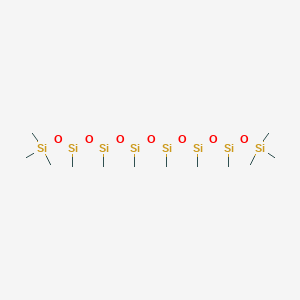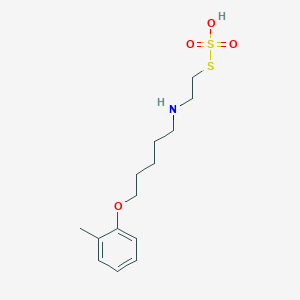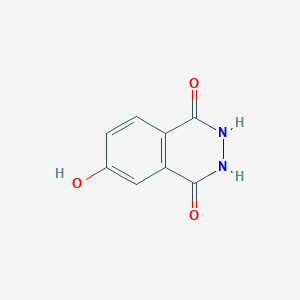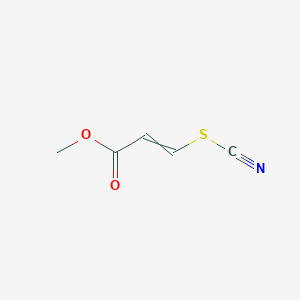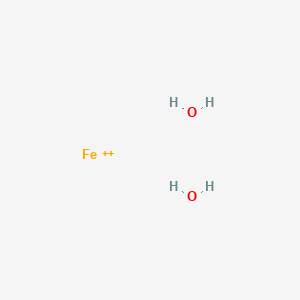
Iron(2+), dihydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron(2+), dihydroxy- is a coordination compound where iron is in the +2 oxidation state and is coordinated with two hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Iron(2+), dihydroxy- can be synthesized through various methods. One common approach involves the reaction of iron(II) salts with hydroxyl-containing ligands under controlled conditions. For instance, the reaction of iron(II) sulfate with sodium hydroxide in an aqueous medium can yield iron(II) hydroxide, which can further react with dihydroxy ligands to form the desired compound .
Industrial Production Methods
Industrial production of iron(2+), dihydroxy- often involves large-scale reactions using iron(II) salts and hydroxyl-containing ligands. The process typically includes steps such as mixing, heating, and purification to ensure high yield and purity. The use of advanced techniques like crystallization and filtration helps in obtaining the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Iron(2+), dihydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to iron(III) species in the presence of oxidizing agents.
Reduction: It can be reduced back to iron(II) from iron(III) under reducing conditions.
Substitution: The hydroxyl groups can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Ligands such as phosphates, sulfates.
Major Products Formed
Oxidation: Iron(III) hydroxide.
Reduction: Iron(II) complexes.
Substitution: Various iron-ligand complexes.
Wissenschaftliche Forschungsanwendungen
Iron(2+), dihydroxy- has numerous applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: Plays a role in enzymatic reactions and is studied for its interaction with biological molecules.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of iron(2+), dihydroxy- involves its ability to participate in redox reactions. The compound can donate or accept electrons, making it a versatile agent in various chemical processes. Its interaction with molecular targets such as enzymes and proteins is crucial in biological systems, where it can influence metabolic pathways and cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iron(III) hydroxide: Similar in structure but with iron in the +3 oxidation state.
Iron(II) sulfate: Another iron(II) compound but with sulfate ligands instead of hydroxyl groups.
Iron(II) oxalate: Contains oxalate ligands instead of hydroxyl groups.
Uniqueness
Iron(2+), dihydroxy- is unique due to its specific coordination with hydroxyl groups, which imparts distinct chemical properties. Its ability to undergo various redox reactions and form stable complexes with different ligands makes it valuable in both research and industrial applications .
Eigenschaften
CAS-Nummer |
12528-83-5 |
|---|---|
Molekularformel |
FeH4O2+2 |
Molekulargewicht |
91.88 g/mol |
IUPAC-Name |
iron(2+);dihydrate |
InChI |
InChI=1S/Fe.2H2O/h;2*1H2/q+2;; |
InChI-Schlüssel |
NCNCGGDMXMBVIA-UHFFFAOYSA-N |
Kanonische SMILES |
O.O.[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,8-Dioxabicyclo[3.2.1]oct-1-ylmethanol](/img/structure/B14717275.png)

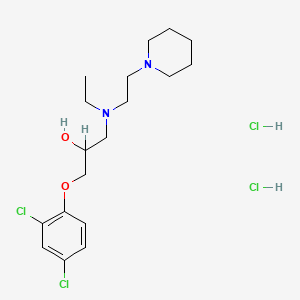
![5-[(Oxan-2-yl)oxy]pent-3-yn-2-ol](/img/structure/B14717281.png)
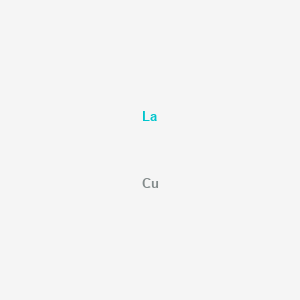
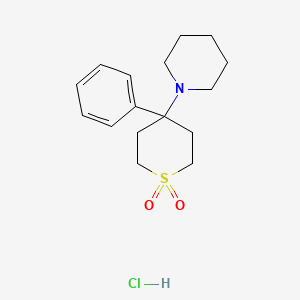

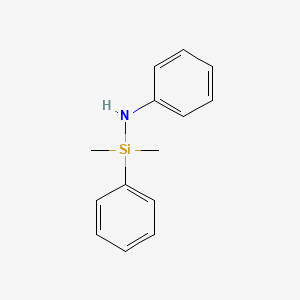
![3-Phenyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole](/img/structure/B14717329.png)
